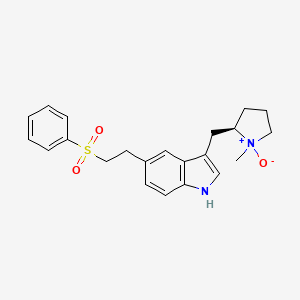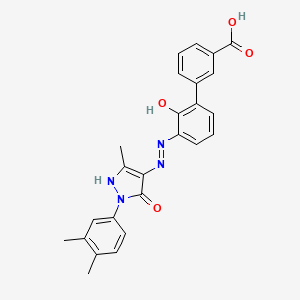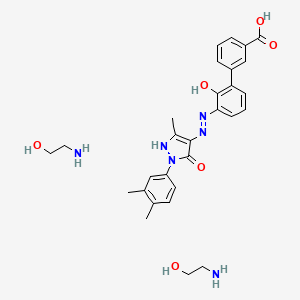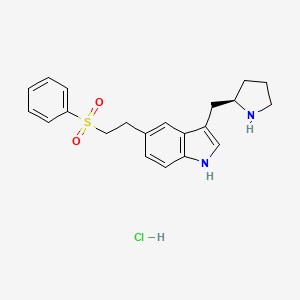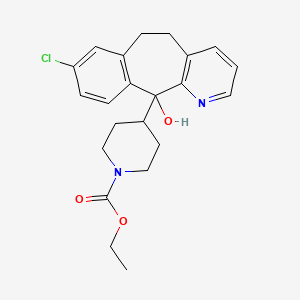
11-Hydroxy-Dihydro-Loratadin
Übersicht
Beschreibung
11-Hydroxy Dihydro Loratadine is a derivative of Loratadine, a second-generation antihistamine commonly used to treat allergic reactions. This compound is characterized by its molecular formula C22H25ClN2O3 and is known for its enhanced pharmacological properties compared to its parent compound .
Wissenschaftliche Forschungsanwendungen
11-Hydroxy Dihydro Loratadine has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and stability of hydroxylated antihistamines.
Biology: Investigated for its potential effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its enhanced antihistaminic properties and reduced side effects compared to Loratadine.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Target of Action
11-Hydroxy Dihydro Loratadine, also known as Loratadine EP Impurity A, is a metabolite of Loratadine . Loratadine is a second-generation antihistamine used to manage symptoms of allergic rhinitis . The primary targets of Loratadine are peripheral H1 receptors .
Mode of Action
Like other second-generation antihistamines, Loratadine is selective for peripheral H1 receptors . These qualities result in a lack of CNS depressant effects such as drowsiness, sedation, and impaired psychomotor function .
Biochemical Pathways
It is known that loratadine and its metabolites inhibit the binding of pyrilamine to rat brain h1 receptors . This suggests that 11-Hydroxy Dihydro Loratadine may have similar effects.
Pharmacokinetics
Loratadine and its major metabolite, desloratadine, are known to be extensively metabolized by decarboethoxylation and subsequent oxidation and conjugation with glucuronic acid in vivo .
Result of Action
The action of loratadine results in the management of symptoms of allergic rhinitis . Given that 11-Hydroxy Dihydro Loratadine is a metabolite of Loratadine, it may contribute to these effects.
Action Environment
It is known that pharmaceutical care products, including antihistamines like loratadine, have been detected in waters throughout the world and their increasing environmental pollution is one of the greatest concerns of the scientific community . This suggests that the action, efficacy, and stability of 11-Hydroxy Dihydro Loratadine could potentially be influenced by environmental factors.
Biochemische Analyse
Biochemical Properties
11-Hydroxy Dihydro Loratadine plays a crucial role in biochemical reactions as a metabolite of Loratadine. It interacts with several enzymes, including cytochrome P450 isoforms such as CYP3A4 and CYP2D6, which are responsible for its formation from Loratadine . These interactions involve the hydroxylation of Loratadine, leading to the production of 11-Hydroxy Dihydro Loratadine. Additionally, this compound may interact with other biomolecules, including proteins and receptors, influencing various biochemical pathways.
Cellular Effects
11-Hydroxy Dihydro Loratadine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving histamine receptors. By interacting with these receptors, 11-Hydroxy Dihydro Loratadine can modulate gene expression and cellular metabolism. For example, it has been observed to inhibit melanogenesis in human melanocytes by downregulating microphthalmia-associated transcription factor and tyrosinase, thereby affecting melanin production .
Molecular Mechanism
The molecular mechanism of 11-Hydroxy Dihydro Loratadine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to histamine receptors, particularly H1 receptors, and inhibits their activity. This inhibition leads to a decrease in histamine-mediated responses, such as allergic reactions. Additionally, 11-Hydroxy Dihydro Loratadine can modulate the activity of enzymes involved in melanin production, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 11-Hydroxy Dihydro Loratadine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 11-Hydroxy Dihydro Loratadine is relatively stable under standard laboratory conditions, but its degradation products can have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to modulate cellular functions over extended periods .
Dosage Effects in Animal Models
The effects of 11-Hydroxy Dihydro Loratadine vary with different dosages in animal models. At lower doses, the compound exhibits its intended antihistaminic effects, reducing allergic reactions without significant adverse effects. At higher doses, 11-Hydroxy Dihydro Loratadine can cause toxic effects, including alterations in liver enzyme levels and potential hepatotoxicity. These dosage-dependent effects highlight the importance of careful dosage regulation in therapeutic applications .
Metabolic Pathways
11-Hydroxy Dihydro Loratadine is involved in several metabolic pathways, primarily through its formation from Loratadine by cytochrome P450 enzymes. The primary enzymes responsible for this conversion are CYP3A4 and CYP2D6. These enzymes catalyze the hydroxylation of Loratadine, leading to the production of 11-Hydroxy Dihydro Loratadine. This compound can further undergo metabolic transformations, influencing metabolic flux and metabolite levels in the body .
Transport and Distribution
The transport and distribution of 11-Hydroxy Dihydro Loratadine within cells and tissues are mediated by various transporters and binding proteins. This compound is distributed widely in the body, with significant accumulation in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland. The distribution pattern is influenced by its interactions with specific transporters and binding proteins, which facilitate its movement across cellular membranes .
Subcellular Localization
11-Hydroxy Dihydro Loratadine exhibits specific subcellular localization, which affects its activity and function. This compound is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization patterns are crucial for its interactions with cellular components and its overall biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxy Dihydro Loratadine typically involves the hydroxylation of Loratadine. This process can be achieved through various methods, including catalytic hydrogenation and oxidation reactions. One common approach involves the use of hydrogen peroxide as an oxidizing agent under controlled conditions to introduce the hydroxyl group at the desired position .
Industrial Production Methods: In industrial settings, the production of 11-Hydroxy Dihydro Loratadine follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the hydroxylation process .
Analyse Chemischer Reaktionen
Types of Reactions: 11-Hydroxy Dihydro Loratadine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to its parent compound.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion back to Loratadine.
Substitution: Formation of halogenated or alkylated derivatives.
Vergleich Mit ähnlichen Verbindungen
Loratadine: The parent compound, used widely as an antihistamine.
Desloratadine: An active metabolite of Loratadine with similar antihistaminic properties.
Fexofenadine: Another second-generation antihistamine with a different chemical structure but similar therapeutic effects.
Uniqueness: 11-Hydroxy Dihydro Loratadine stands out due to its enhanced pharmacological properties, including increased binding affinity for H1 receptors and potentially reduced side effects. The presence of the hydroxyl group also allows for further chemical modifications, making it a versatile compound for pharmaceutical research and development .
Eigenschaften
IUPAC Name |
ethyl 4-(13-chloro-2-hydroxy-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-yl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O3/c1-2-28-21(26)25-12-9-17(10-13-25)22(27)19-8-7-18(23)14-16(19)6-5-15-4-3-11-24-20(15)22/h3-4,7-8,11,14,17,27H,2,5-6,9-10,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWGYTXDYNKXEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)C2(C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901108638 | |
| Record name | Ethyl 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901108638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133284-74-9 | |
| Record name | Ethyl 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133284-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 11-Hydroxy dihydro loratadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133284749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901108638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Piperidinecarboxylic acid, 4-(8-chloro-6,11-dihydro-11-hydroxy-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-yl)-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.837 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 11-HYDROXY DIHYDRO LORATADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EJO90SZA2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![beta-Alanine, N-[[2-[[[4-[[[(1-ethylbutoxy)carbonyl]amino]iminomethyl]phenyl]amino]methyl]-1-methyl-1H-benzimidazol-5-yl]carbonyl]-N-2-pyridinyl-, ethyl ester](/img/structure/B601669.png)

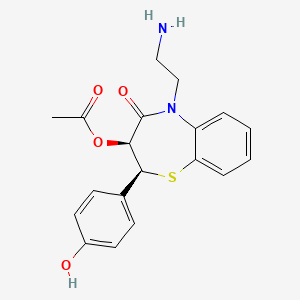
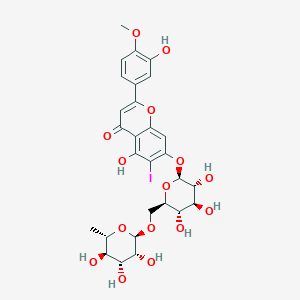
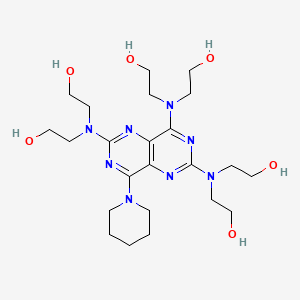
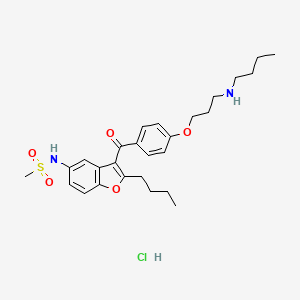

![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)
![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)
